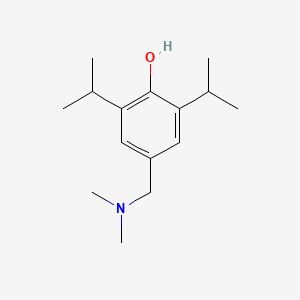

4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-10(2)13-7-12(9-16(5)6)8-14(11(3)4)15(13)17/h7-8,10-11,17H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFSRVIHDNQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197701 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-95-0 | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4918-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cresol, alpha-(dimethylamino)-2,6-diisopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-DAMP: A Clarification and Mechanistic Exploration

A Note to the Researcher: The initial premise of forming 4-DAMP (4-diphenylacetoxypiperidinium iodide) directly from 2,6-diisopropylphenol is based on a misunderstanding of the molecular structures of these two compounds. 2,6-diisopropylphenol, widely known as the anesthetic Propofol, and 4-DAMP, a potent M3 muscarinic receptor antagonist, are structurally distinct and are not synthetically interconvertible through a direct reaction pathway. This guide, therefore, redirects the focus to the correct, multi-step synthesis of 4-DAMP, a topic of significant interest to researchers in pharmacology and medicinal chemistry. A brief overview of 2,6-diisopropylphenol is also provided to fully address the initial query.

Part 1: The Synthetic Strategy for 4-DAMP

The synthesis of 4-DAMP is a multi-step process that involves the preparation of two key intermediates, followed by their condensation and a final quaternization step. The overall strategy is as follows:

-

Synthesis of Diphenylacetyl Chloride: This acylating agent is prepared from diphenylacetic acid.

-

Synthesis of N-methyl-4-hydroxypiperidine: This alcohol provides the piperidine core of the final molecule.

-

Esterification: Diphenylacetyl chloride and N-methyl-4-hydroxypiperidine are reacted to form the ester intermediate, 4-diphenylacetoxy-N-methylpiperidine.

-

Quaternization: The tertiary amine of the piperidine ring is methylated using methyl iodide to yield the final product, 4-DAMP.

Caption: Mechanism of diphenylacetyl chloride synthesis.

Experimental Protocol: Preparation of Diphenylacetyl Chloride [1]

-

Setup: A 500-mL, three-necked flask is equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube.

-

Reactants: The flask is charged with diphenylacetic acid (50.0 g, 0.236 mol) and 150 mL of anhydrous benzene.

-

Reaction: The mixture is heated to reflux, and thionyl chloride (132 g, 1.11 mol) is added dropwise over 30 minutes. Reflux is continued for an additional 7 hours.

-

Workup: The benzene and excess thionyl chloride are removed by distillation under reduced pressure.

-

Purification: The crude product is purified by recrystallization from hexane to yield diphenylacetyl chloride as colorless plates.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| Diphenylacetic Acid | 212.24 | 50.0 | 0.236 |

| Thionyl Chloride | 118.97 | 132 | 1.11 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| Diphenylacetyl Chloride | 230.69 | 54.4 | 82-94 |

Step 2: Synthesis of N-methyl-4-hydroxypiperidine

This intermediate can be synthesized through various routes. A common laboratory-scale method involves the reduction of N-methyl-4-piperidone.

Mechanism: The reduction of the ketone to a secondary alcohol is typically achieved using a hydride reducing agent such as sodium borohydride (NaBH₄). The hydride ion attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by a protic solvent (e.g., methanol or water) yields the alcohol.

Experimental Protocol: Reduction of N-methyl-4-piperidone

-

Setup: A round-bottom flask is equipped with a magnetic stir bar.

-

Reactants: N-methyl-4-piperidone (10.0 g, 0.088 mol) is dissolved in methanol (100 mL) and cooled in an ice bath.

-

Reaction: Sodium borohydride (3.3 g, 0.088 mol) is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-methyl-4-hydroxypiperidine.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| N-methyl-4-piperidone | 113.16 | 10.0 | 0.088 |

| Sodium Borohydride | 37.83 | 3.3 | 0.088 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| N-methyl-4-hydroxypiperidine | 115.17 | 10.1 | >90 |

Step 3: Esterification to form 4-diphenylacetoxy-N-methylpiperidine

This step involves the reaction of the newly synthesized alcohol and acyl chloride to form the desired ester. This is a classic example of a Schotten-Baumann reaction, where the reaction is carried out in the presence of a base to neutralize the HCl byproduct.

Mechanism: The hydroxyl group of N-methyl-4-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of diphenylacetyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion. A base, such as triethylamine or pyridine, is used to scavenge the HCl produced, preventing the protonation of the piperidine nitrogen.

Caption: Esterification mechanism.

Experimental Protocol: Synthesis of 4-diphenylacetoxy-N-methylpiperidine [2]

-

Setup: A three-necked flask is fitted with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reactants: N-methyl-4-hydroxypiperidine (11.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) are dissolved in anhydrous toluene (200 mL).

-

Reaction: A solution of diphenylacetyl chloride (23.1 g, 0.1 mol) in anhydrous toluene (100 mL) is added dropwise to the stirred solution at room temperature. The mixture is then heated to 80°C for 3 hours.

-

Workup: After cooling, the reaction mixture is washed with water and saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate and the solvent is evaporated to give the crude product.

-

Purification: The product can be purified by column chromatography on silica gel.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| N-methyl-4-hydroxypiperidine | 115.17 | 11.5 | 0.1 |

| Diphenylacetyl Chloride | 230.69 | 23.1 | 0.1 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 4-diphenylacetoxy-N-methylpiperidine | 309.41 | 30.9 | 75-85 |

Step 4: Quaternization to form 4-DAMP

The final step is the quaternization of the tertiary amine of the piperidine ring to a quaternary ammonium salt. This is an Sₙ2 reaction where the nitrogen atom acts as the nucleophile.

Mechanism: The lone pair of electrons on the tertiary nitrogen of 4-diphenylacetoxy-N-methylpiperidine attacks the electrophilic methyl group of methyl iodide. This is a concerted process where the carbon-iodine bond is broken as the new carbon-nitrogen bond is formed, resulting in the quaternary ammonium iodide salt.

Experimental Protocol: Synthesis of 4-DAMP [3]

-

Setup: A round-bottom flask is equipped with a reflux condenser.

-

Reactants: 4-diphenylacetoxy-N-methylpiperidine (15.5 g, 0.05 mol) is dissolved in acetone (150 mL).

-

Reaction: Methyl iodide (14.2 g, 0.1 mol) is added to the solution. The mixture is stirred at room temperature for 24 hours. A white precipitate will form.

-

Workup: The precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield 4-DAMP.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| 4-diphenylacetoxy-N-methylpiperidine | 309.41 | 15.5 | 0.05 |

| Methyl Iodide | 141.94 | 14.2 | 0.1 |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 4-DAMP | 451.35 | 22.6 | >95 |

Part 3: Characterization of 4-DAMP

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H NMR Spectroscopy: To confirm the presence of all expected proton signals, including the aromatic protons, the piperidine protons, and the two N-methyl groups.

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the cation.

-

Melting Point: To assess the purity of the compound.

| Technique | Expected Observations for 4-DAMP |

| ¹H NMR | Signals corresponding to aromatic protons, piperidine ring protons, the CH group attached to the ester, and two distinct N-methyl groups (one from the original ring and one from quaternization). |

| Mass Spec (ESI+) | A peak corresponding to the molecular ion of the cation [C₂₁H₂₆NO₂]⁺ at m/z 324.2. |

| Melting Point | A sharp melting point consistent with literature values. |

Part 4: An Overview of 2,6-diisopropylphenol (Propofol)

To provide a comprehensive resource based on the initial query, this section briefly covers 2,6-diisopropylphenol.

Synthesis: Propofol is commercially synthesized via the Friedel-Crafts alkylation of phenol with propene. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a solid acid catalyst like a zeolite. The reaction conditions are optimized to favor di-alkylation at the 2 and 6 positions of the phenol ring. [4] Properties and Applications: 2,6-diisopropylphenol is a short-acting, intravenously administered hypnotic/amnestic agent. Its primary use is for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation. It is a colorless to slightly yellow liquid at room temperature. [2]

References

-

Organic Syntheses, Coll. Vol. 5, p.499 (1973); Vol. 47, p.52 (1967). [Link]

-

PubChem. 4-Diphenylacetoxy-n-methylpiperidine. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Grokipedia. 4-DAMP. [Link]

-

PubMed. Effect of M2 muscarinic receptor antagonist 4-DAMP, on prostaglandin synthesis and mechanical function in the isolated rabbit heart. [Link]

- Google Patents. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

-

Wikipedia. N-Hydroxypiperidine. [Link]

- Google Patents.

-

Wikipedia. 4-DAMP. [Link]

-

ResearchGate. Scheme 2. Quaternization with labeled methyl iodide. Reaction conditions. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. [Link]

-

ResearchGate. Quaternization of n-methyl-piperidine. [Link]

-

MDPI. Preparation and Characterization of Quaternized Chitosan Derivatives and Assessment of Their Antioxidant Activity. [Link]

-

ResearchGate. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

-

RSC Publishing. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

Sources

1H NMR and 13C NMR characterization of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Introduction

This compound is a phenolic Mannich base, a class of organic compounds synthesized through the aminomethylation of a phenol.[1][2][3] This particular molecule is a derivative of the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol), featuring a dimethylaminomethyl group at the para-position of the phenol ring.[4][5][6] The structural integrity and purity of such compounds are paramount in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles and experimental causality that inform the interpretation.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses a high degree of symmetry, which is a critical factor in simplifying its NMR spectra. A C₂ axis of symmetry passes through the C1-OH and C4-CH₂N bonds. This symmetry renders the two isopropyl groups chemically equivalent, as well as the two aromatic protons at positions 3 and 5. Consequently, the number of unique signals in both the ¹H and ¹³C NMR spectra is significantly reduced, simplifying spectral assignment.

Caption: Molecular structure with proton (a-f) and carbon (1-8) labeling for NMR assignment.

Experimental Protocol: NMR Analysis Workflow

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and appropriate instrument parameterization.

Step-by-Step Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound. The precision of this measurement is critical for any subsequent quantitative analysis (qNMR).

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[7] For studying the exchangeable phenolic proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it slows down the proton exchange rate.[1]

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution. Visual inspection against a light source can confirm complete dissolution.

-

Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[8]

Data Acquisition Workflow

Caption: Standard workflow for 1D NMR spectral acquisition and analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information regarding the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. The inherent symmetry of the molecule simplifies the spectrum into six distinct signals.

| Proton Label | Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| Hᵃ | Phenolic -OH | 4.5 - 5.5 (variable) | Broad Singlet | N/A | 1H |

| Hᵇ | Aromatic C³-H, C⁵-H | ~7.00 | Singlet | N/A | 2H |

| Hᶜ | Isopropyl -CH | 3.1 - 3.3 | Septet | ~6.9 Hz | 2H |

| Hᵈ | Methylene -CH₂- | ~3.40 | Singlet | N/A | 2H |

| Hᵉ | N-Methyl -N(CH₃)₂ | ~2.25 | Singlet | N/A | 6H |

| Hᶠ | Isopropyl -CH₃ | ~1.25 | Doublet | ~6.9 Hz | 12H |

Causality and Interpretation:

-

Phenolic Proton (Hᵃ): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, it typically appears as a relatively sharp singlet. Its broadness arises from chemical exchange. This peak will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

-

Aromatic Protons (Hᵇ): The two protons at the C3 and C5 positions are chemically and magnetically equivalent due to the molecule's symmetry. They have no adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift around 7.00 ppm is characteristic of protons on a benzene ring.

-

Methylene Protons (Hᵈ): The two protons of the benzylic methylene bridge are equivalent and do not couple with any neighboring protons, resulting in a singlet. This signal is a hallmark of a Mannich base structure, typically appearing between 3.4 and 4.1 ppm.[1][3]

-

N-Methyl Protons (Hᵉ): The six protons of the two methyl groups on the nitrogen are equivalent, giving rise to a single, intense singlet.

-

Isopropyl Protons (Hᶜ and Hᶠ): The two isopropyl groups are equivalent.

-

The single methine proton (Hᶜ) is adjacent to six equivalent methyl protons (n=6). According to the n+1 rule, its signal is split into a septet (6+1=7).

-

The twelve methyl protons (Hᶠ) are split by the single adjacent methine proton (n=1), resulting in a doublet (1+1=2). The coupling constant (J value) for the septet and the doublet will be identical (~6.9 Hz), confirming their coupling relationship.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms). Due to symmetry, eight distinct carbon signals are expected.

| Carbon Label | Assignment | Expected δ (ppm) | DEPT-135 |

| C¹ | Aromatic C-OH | ~153 | Absent (Quat.) |

| C² / C⁶ | Aromatic C-isopropyl | ~137 | Absent (Quat.) |

| C⁴ | Aromatic C-CH₂ | ~129 | Absent (Quat.) |

| C³ / C⁵ | Aromatic C-H | ~124 | Positive (CH) |

| C⁷ | Methylene -CH₂- | ~60 | Negative (CH₂) |

| C⁸ | N-Methyl -N(CH₃)₂ | ~45 | Positive (CH₃) |

| C⁵ | Isopropyl -CH | ~27 | Positive (CH) |

| C⁶ | Isopropyl -CH₃ | ~24 | Positive (CH₃) |

Causality and Interpretation:

-

Aromatic Carbons (C¹-C⁴, C⁶): These carbons resonate in the typical downfield region of 120-160 ppm.

-

C¹ (C-OH): This carbon is the most deshielded aromatic carbon due to the direct attachment of the electronegative oxygen atom.

-

C² / C⁶ and C⁴: These are quaternary carbons (no attached protons) and their assignment can be confirmed by their absence in DEPT spectra.[9][10]

-

C³ / C⁵: These are the only protonated aromatic carbons and will appear as positive signals in a DEPT-135 spectrum.

-

-

Aliphatic Carbons (C⁵-C⁸):

-

C⁷ (Methylene -CH₂-): This benzylic carbon's chemical shift is influenced by both the aromatic ring and the nitrogen atom. It will appear as a negative signal in a DEPT-135 experiment, which is a key identifier for CH₂ groups.[9]

-

C⁸ (N-Methyl -N(CH₃)₂): The chemical shift is characteristic of a methyl group attached to a nitrogen.

-

C⁵ and C⁶ (Isopropyl): These signals are in the upfield aliphatic region. The methine carbon (C⁵) is further downfield than the methyl carbons (C⁶).

-

Conclusion: A Self-Validating Structural Confirmation

The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating confirmation of the structure of this compound. The number of signals in each spectrum corresponds perfectly with the molecular symmetry. The integration values in the ¹H spectrum confirm the proton count for each distinct group. Furthermore, the multiplicities and coupling constants in the ¹H spectrum establish the connectivity between the isopropyl methine and methyl groups. The ¹³C NMR data, especially when combined with a DEPT experiment, corroborates the carbon framework, distinguishing between methyl, methylene, methine, and quaternary carbons. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a cornerstone of scientific integrity in chemical research.

References

-

Gül, M., Yerlikaya, S., Er, M., & Küfrevioğlu, Ö. İ. (2015). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-997. [Link]

-

Addis, E. Y., Tadesse, S., & Tegegne, B. A. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 341-348. [Link]

-

Vardanyan, R. S., et al. (2012). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revista de Chimie, 63(1), 35-40. [Link]

-

Addis, E. Y., Tadesse, S., & Tegegne, B. A. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. ResearchGate. [Link]

-

Singh, U. P., Bhat, H. R., & Gahtori, P. (2012). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of ChemTech Research, 4(2), 579-584. [Link]

-

National Center for Biotechnology Information. (n.d.). Propofol. PubChem Compound Database. Retrieved from [Link]

-

SpectraBase. (n.d.). Propofol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2,6-diisopropylphenol. Stenutz. Retrieved from [Link]

-

Argyropoulos, D., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 848-854. [Link]

-

Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Advances, 4(61), 32467-32474. [Link]

-

ResearchGate. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. [Link]

-

ResearchGate. (n.d.). Chemical structure of propofol (2,6-diisopropyl phenol). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. [PDF] Synthesis, characterization and crystal structures of two new phenolic mannich bases | Semantic Scholar [semanticscholar.org]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-diisopropylphenol [stenutz.eu]

- 6. alkalisci.com [alkalisci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-DAMP for Molecular Weight Confirmation

Abstract

This technical guide provides a comprehensive framework for the robust analysis of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium compound (QAC) and muscarinic antagonist. As a permanently charged molecule, 4-DAMP presents unique analytical challenges and opportunities. This document outlines the core principles and provides field-proven methodologies for its molecular weight confirmation and structural elucidation using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind critical experimental choices, from sample preparation and chromatographic separation to ionization and fragmentation analysis, ensuring a self-validating and reproducible workflow for researchers in pharmacology and drug development.

Introduction: The Analytical Imperative for 4-DAMP

4-DAMP is a pivotal tool in pharmacological research, acting as a selective antagonist for the M3 muscarinic acetylcholine receptor. Its chemical identity is defined by its structure: a quaternary ammonium salt. Unlike many small molecules, 4-DAMP possesses a permanent positive charge at the piperidine nitrogen. This fundamental property dictates the entire analytical strategy for its characterization.

Accurate mass determination is non-negotiable for confirming the identity and purity of synthesized 4-DAMP or for its quantification in complex biological matrices. Mass spectrometry, particularly when interfaced with liquid chromatography, stands as the definitive technique for this purpose.[1] This guide will focus on Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS), the gold standard for analyzing pre-charged and thermally labile molecules like 4-DAMP.[2][3]

Physicochemical Properties of 4-DAMP

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

| Property | Value | Rationale & Implication for MS Analysis |

| Chemical Name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | The "methiodide" salt indicates the counter-ion, which will not be observed in the mass spectrum. |

| CAS Number | 1952-15-4 | Unique identifier for the specific salt form.[4] |

| Molecular Formula | C₂₁H₂₆INO₂ | Represents the complete salt structure.[4][5] |

| Molecular Weight (Salt) | 451.34 g/mol | This is the mass of the entire salt, including the iodide counter-ion.[4] |

| Cation Formula | [C₂₁H₂₆NO₂]⁺ | This is the species that will be detected by the mass spectrometer. |

| Monoisotopic Mass (Cation) | 324.1964 m/z | The exact mass of the most abundant isotope of the cation; the primary target for high-resolution MS. |

| Charge State | Permanent +1 | Dictates the use of positive ion mode ESI and influences chromatographic behavior. |

The Analytical Workflow: A Logic-Driven Approach

The journey from a sample vial to a confirmed molecular weight is a multi-stage process. Each step is designed to isolate the analyte, ionize it efficiently, and analyze its mass and fragments with high precision.

Experimental Protocols & Methodologies

Sample & Standard Preparation: The Foundation of Accuracy

Expertise: Proper sample preparation is critical to prevent contamination, matrix effects, and instrument blockages.[6] For a permanently charged molecule like 4-DAMP, the choice of solvent and the exclusion of non-volatile salts are paramount.

Protocol: Preparation of 4-DAMP Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 4-DAMP methiodide standard. Dissolve in 1.0 mL of LC-MS grade methanol. Methanol is an excellent solvent for QACs and is fully compatible with reversed-phase chromatography and ESI.[7]

-

Working Standard (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a diluent of 50:50 acetonitrile:water. This concentration is typically suitable for direct infusion or LC-MS analysis on modern instruments.[8]

-

Internal Standard (IS): For quantitative applications, an isotopically labeled standard (e.g., 4-DAMP-d₃) is ideal. Prepare an IS working solution at a concentration that yields a robust signal (e.g., 100 ng/mL). The IS compensates for variations in sample preparation and instrument response.[9][10][11]

-

Final Sample Preparation: To 990 µL of your diluted sample (or blank matrix), add 10 µL of the IS working solution. Vortex briefly.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an appropriate autosampler vial. This step is crucial to remove particulates that could damage the LC column or MS interface.[8]

Trustworthiness: This protocol includes dilution into a solvent composition similar to the initial mobile phase, ensuring good peak shape upon injection. The use of an internal standard provides a self-validating system for every sample run.[11][12]

LC-MS/MS System Parameters: Achieving Separation and Sensitivity

Expertise: The goal of the LC system is to separate 4-DAMP from any impurities or matrix components before it enters the mass spectrometer. The MS/MS system is then used to confirm both its mass (Q1 scan) and its structure via fragmentation (Q2 collision followed by Q3 scan).

| Parameter | Setting | Rationale & Justification |

| LC System | Agilent 1200 or equivalent | A standard high-performance liquid chromatography system.[13] |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm | A C18 reversed-phase column provides good retention for moderately polar compounds. The short length and small particle size allow for fast, efficient separations.[9][13] |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in the ESI process by providing a source of protons and ensuring good chromatographic peak shape.[14] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC with good elution strength and UV transparency.[14] |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[13] |

| Gradient | 5% B to 95% B over 5 min, hold 2 min | A gradient elution is necessary to effectively elute 4-DAMP while cleaning the column of more non-polar contaminants. |

| MS System | Agilent 6410 QQQ or equivalent | A triple quadrupole mass spectrometer is ideal for precursor and product ion scans (MS/MS).[13] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique essential for intact ionization of pre-charged, thermally labile molecules.[2][15] Positive mode is selected as 4-DAMP has a permanent positive charge. |

| Gas Temp | 350 °C | Optimizes desolvation of the ESI droplets. |

| Capillary Voltage | 4000 V | The high voltage potential is required to generate the electrospray.[2][16] |

| Scan Type 1 | Full Scan (Q1) | Mass Range: 100-500 m/z. To confirm the presence and mass of the precursor ion ([M]⁺ at 324.2 m/z). |

| Scan Type 2 | Product Ion Scan (MS/MS) | Precursor Ion: 324.2 m/z. Collision Energy: 20-40 eV. To generate and detect characteristic fragment ions for structural confirmation. |

Data Interpretation: From Spectrum to Structure

The output from the mass spectrometer is a plot of ion intensity versus mass-to-charge ratio (m/z). Interpreting this spectrum correctly is the final step in confirming the molecular weight of 4-DAMP.

The Precursor Ion: Molecular Weight Confirmation

In a full scan analysis, the primary peak of interest will be the molecular ion of the 4-DAMP cation, [C₂₁H₂₆NO₂]⁺.

-

Expected m/z: 324.2

-

Significance: The presence of a strong signal at this m/z confirms that the compound has the correct molecular weight. High-resolution instruments can measure this mass to within a few parts-per-million (ppm) of the theoretical value (324.1964), providing an unambiguous elemental formula.

Fragmentation Pattern: Structural Confirmation

Tandem MS (MS/MS) provides a structural fingerprint of the molecule. The precursor ion (m/z 324.2) is isolated and fragmented, and the resulting product ions are detected. This pattern is unique to the molecule's structure.[17][18]

Expected Fragments and Their Origin:

| m/z | Proposed Fragment | Origin of Fragmentation |

| 324.2 | [M]⁺ (Precursor) | Intact 4-DAMP Cation |

| 195.1 | [C₁₄H₁₁O]⁺ | Cleavage of the ester C-O bond, resulting in the stable diphenylacetylium ion. This is a very common pathway for esters.[19] |

| 167.1 | [C₁₃H₁₁]⁺ | Loss of CO from the m/z 195.1 fragment, forming the diphenylmethyl cation. |

| 112.1 | [C₇H₁₄N]⁺ | Loss of the entire diphenylacetic acid moiety, leaving the charged N,N-dimethylpiperidinium fragment. Alpha-cleavage adjacent to the nitrogen is a favored pathway for amines.[19] |

Trustworthiness: The observation of this specific set of fragments, in conjunction with the correct precursor mass, provides irrefutable evidence for the identity of 4-DAMP. This multi-faceted confirmation is the essence of a self-validating analytical system.

Conclusion

The mass spectrometric analysis of 4-DAMP is a clear example of logic-driven method development. Its inherent chemical nature as a quaternary ammonium salt dictates the use of positive mode electrospray ionization. A well-designed LC-MS/MS protocol, as detailed in this guide, enables not only the unambiguous confirmation of its molecular weight via the precursor ion but also provides definitive structural proof through a characteristic fragmentation pattern. By understanding the causality behind each step—from sample preparation to data interpretation—researchers can confidently and reproducibly verify the identity and purity of this important pharmacological agent.

References

-

Gao, L., et al. (2012). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. [Link]

-

Ding, W., et al. (2022). High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. Environmental Science & Technology. [Link]

-

Blunden, G., et al. (1993). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. Phytochemical Analysis. [Link]

-

Jayatilaka, D., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Toxics. [Link]

-

Robey, F., et al. (2023). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Rutgers University Libraries. [Link]

-

Mishra, A., et al. (2016). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. Annals of Occupational Hygiene. [Link]

-

Jayatilaka, D., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]

-

Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Diphenylacetoxy-n-methylpiperidine. PubChem Compound Database. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Wikipedia. (n.d.). Deoxyadenosine monophosphate. Wikipedia. [Link]

-

Grokipedia. (n.d.). Deoxyadenosine monophosphate. Grokipedia. [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE. Local Pharma Guide. [Link]

-

Pfeifer, F., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Molecular Sciences. [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

-

Pseudomonas Aeruginosa Metabolome Database. (n.d.). Deoxyadenosine monophosphate (PAMDB000199). PAMDB. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Biology Online. (2021). Deoxyadenosine monophosphate Definition and Examples. Biology Online Dictionary. [Link]

-

The Science for Population Protection. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. [https://www.ochranav obyvatelstva.cz/en/article/internal-standards-for-quantitative-analysis-of-chemical-warfare-agents-by-the-gc-ms-method.html]([Link] obyvatelstva.cz/en/article/internal-standards-for-quantitative-analysis-of-chemical-warfare-agents-by-the-gc-ms-method.html)

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

ChemIndex. (n.d.). 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE. ChemIndex. [Link]

-

Chemsigma. (n.d.). 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE [1952-15-4]. Chemsigma. [Link]

-

Konermann, L., et al. (2013). Principles of Electrospray Ionization. Annual Review of Analytical Chemistry. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

-

Fossiliontech. (2021). How electrospray ionization works. YouTube. [Link]

-

O'Connor, P. (2019). electrospray ionization (ESI). YouTube. [Link]

-

Han, X., & Gross, R. W. (2005). Shotgun lipidomics: Electrospray ionization mass spectrometric analysis and quantitation of lipid molecular species directly from crude extracts of biological samples. Mass Spectrometry Reviews. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Meng, C. (2009). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent Technologies. [Link]

-

MDPI. (n.d.). Quantitative Analysis of Indoor Gaseous Semi-Volatile Organic Compounds Using Solid-Phase Microextraction: Active Sampling and Calibration. MDPI. [Link]

-

ACS Publications. (2024). Supramolecular Metallacycle Enables Esterase-Responsive and Endoplasmic Reticulum-Associated Pathway Activation for Synergistic Photothermal Immunotherapy. ACS Nano. [Link]

-

Chromatography Online. (n.d.). Large-Volume Injection LC–MS-MS Methods for Aqueous Samples and Organic Extracts. Chromatography Online. [Link]

-

Waters Corporation. (n.d.). Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. Waters Corporation. [Link]

-

ChemRxiv. (n.d.). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE [chemindex.com]

- 5. CAS NO. 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE | C21H26INO2 [localpharmaguide.com]

- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

physicochemical properties of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol

An In-depth Technical Guide on the Physicochemical Properties of 4-((Dimethylamino)methyl)-2,6-diisopropylphenol

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a tertiary amine derivative of the widely used intravenous anesthetic, 2,6-diisopropylphenol (Propofol). This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's chemical identity, synthesis via the Mannich reaction, and core physicochemical properties. We delve into the rationale behind its regioselective synthesis, where steric hindrance from the flanking isopropyl groups directs the aminomethylation to the para-position of the phenol ring.

A significant focus is placed on the analytical methodologies required for its characterization, including detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While empirical data for this specific molecule is limited in public literature, this guide synthesizes information from related compounds and foundational chemical principles to predict its spectral characteristics and solubility profile. By contrasting its properties with the parent Propofol molecule, we explore the potential implications of the added dimethylaminomethyl moiety for applications in medicinal chemistry, biomimetic catalysis, and material science.

Introduction: A Structurally Significant Derivative

This compound is a Mannich base that combines the structural features of a sterically hindered phenol with a tertiary amine. This unique combination makes it a compound of significant interest for chemical and pharmaceutical research.

Chemical Identity and Nomenclature

The fundamental identification details for this compound are summarized below.

| Property | Value |

| IUPAC Name | 4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenol[1][2] |

| CAS Number | 4918-95-0[1][2] |

| Molecular Formula | C₁₅H₂₅NO[1] |

| Molecular Weight | 235.36 g/mol [1] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)CN(C)C[1] |

| InChI Key | DEYFSRVIHDNQHT-UHFFFAOYSA-N[1] |

Structural Context: A Derivative of 2,6-diisopropylphenol (Propofol)

The parent structure, 2,6-diisopropylphenol, is globally recognized as Propofol, an essential short-acting intravenous anesthetic.[3][4] Propofol is characterized by its high lipophilicity, leading to rapid onset of action but also poor aqueous solubility.[4][5] The introduction of the (dimethylamino)methyl group at the C4 position fundamentally alters the molecule's polarity and basicity, suggesting a modified pharmacokinetic and pharmacodynamic profile. This structural modification from a simple phenol to a phenolic tertiary amine is the primary motivation for its investigation.

Synthesis and Mechanism: The Regioselective Mannich Reaction

The most direct and common route for synthesizing this compound is the Mannich reaction, a cornerstone of aminoalkylation in organic chemistry.[1][6][7]

The Phenolic Mannich Reaction: A Foundational Approach

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[6][7] In this context, the phenol ring serves as the active hydrogen donor (nucleophile), formaldehyde as the electrophile precursor, and dimethylamine as the amine component. The reaction proceeds via the formation of a highly electrophilic dimethylaminomethyl cation, often called an iminium ion.[6][8]

Causality of Regioselectivity

The phenolic hydroxyl group is an activating, ortho-, para- directing group for electrophilic aromatic substitution. However, in 2,6-diisopropylphenol, the two bulky isopropyl groups at the ortho (C2 and C6) positions create significant steric hindrance. This steric shield effectively blocks the electrophilic iminium ion from attacking the ortho positions, thereby directing the substitution exclusively to the less hindered para (C4) position. This high degree of regioselectivity is a key advantage of using this specific substrate, ensuring the formation of a single primary product.

Diagram: Mannich Reaction Mechanism

Sources

- 1. Buy this compound | 4918-95-0 [smolecule.com]

- 2. angenesci.com [angenesci.com]

- 3. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. oarjbp.com [oarjbp.com]

- 8. youtube.com [youtube.com]

The Solubility Profile of 4-DAMP in Common Organic Solvents: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Preclinical Research

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, making it an invaluable tool in pharmacological research to investigate a wide range of physiological and pathological processes.[1] As with any bioactive compound, understanding its solubility characteristics is a cornerstone of robust and reproducible experimental design. Poor solubility can lead to inaccurate dosing, precipitation in assays, and ultimately, misleading results. This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-DAMP in common organic solvents, equipping researchers, scientists, and drug development professionals with the knowledge to effectively handle this compound and ensure the integrity of their in vitro and in vivo studies.

Physicochemical Properties of 4-DAMP

A molecule's solubility is intrinsically linked to its physicochemical properties. 4-DAMP is a quaternary ammonium salt, a structural feature that significantly influences its solubility behavior.

| Property | Value | Source |

| Chemical Name | 4-diphenylacetoxy-N-methylpiperidine methiodide | [2][3] |

| Molecular Formula | C₂₁H₂₆INO₂ | [1][3] |

| Molecular Weight | 451.34 g/mol | [3] |

| CAS Number | 1952-15-4 | [1][3] |

| Appearance | White to beige powder/solid | [3] |

| Storage | Store at room temperature or 4°C | [1][3] |

Quantitative Solubility Data of 4-DAMP

The following table summarizes the available quantitative solubility data for 4-DAMP in common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the crystalline form of the solute, and the purity of both the solute and the solvent. The presented data should be considered as a guide, and it is recommended to perform in-house solubility testing for specific experimental conditions.

| Solvent | Molar Solubility (mM) | g/L | mg/mL | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ~25 | ~11.28 | ~11.28 | - | [1] |

| Dimethyl Sulfoxide (DMSO) | ~100 | ~45.13 | ~45.13 | - | |

| Dimethyl Sulfoxide (DMSO) | ≥33.2 | ≥15 | ≥15 | - | |

| Ethanol | ~25 | ~11.28 | ~11.28 | - | |

| Water | ~6.65 | ~3 | ~3 | Conditions not specified. | [2] |

Note: The conflicting solubility data for DMSO from different suppliers highlights the importance of empirical verification in the laboratory.

Qualitative Solubility Profile and Solvent Selection

In the absence of extensive quantitative data, a qualitative understanding of 4-DAMP's solubility in other common organic solvents can be inferred from its chemical structure and the principles of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): Given the reported solubility in ethanol, 4-DAMP is expected to have good solubility in other short-chain alcohols like methanol and isopropanol. The polar hydroxyl group of these solvents can interact favorably with the charged quaternary ammonium group of 4-DAMP.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have dipole moments and can solvate charged species to some extent. While likely less effective than polar protic solvents, moderate solubility of 4-DAMP can be expected.

-

Ethers (e.g., Tetrahydrofuran - THF): THF is a less polar solvent compared to alcohols and water. The solubility of a charged species like 4-DAMP in THF is expected to be limited.

-

Chlorinated Solvents (e.g., Dichloromethane - DCM): DCM is a nonpolar solvent and is generally a poor choice for dissolving salts. The solubility of 4-DAMP in DCM is anticipated to be very low.

-

Esters (e.g., Ethyl Acetate): Similar to chlorinated solvents, ethyl acetate is relatively nonpolar and is not expected to be a good solvent for 4-DAMP.

For most in vitro applications, DMSO is the recommended solvent for preparing concentrated stock solutions of 4-DAMP.[1] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results, it is best practice to experimentally determine the solubility of 4-DAMP under the specific conditions of your assay. The two most common methods are the determination of thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and is the gold standard for solubility measurement. The shake-flask method is a reliable technique for this determination.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-DAMP powder (to the point where undissolved solid is visible) to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the suspension to settle or centrifuge the vial to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of 4-DAMP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of 4-DAMP in the tested solvent under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated organic stock solution (usually DMSO), can remain in an aqueous buffer without precipitating over a shorter timeframe. This method is often used in early drug discovery for rapid screening.

Principle: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by measuring the concentration of the compound remaining in solution after filtration.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-DAMP in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Add a small, fixed volume of each dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in another microplate.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours).

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.

-

Direct UV/MS: Filter the contents of each well through a filter plate to remove any precipitate. Measure the concentration of the dissolved 4-DAMP in the filtrate using a UV plate reader or LC-MS.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Best Practices

A thorough understanding of the solubility profile of 4-DAMP is paramount for its effective use in research. While quantitative data is available for DMSO, ethanol, and water, a qualitative assessment suggests good solubility in polar protic solvents and limited solubility in nonpolar organic solvents. Due to the variability in reported solubility values and the influence of experimental conditions, it is strongly recommended that researchers empirically determine the solubility of 4-DAMP in their specific solvent and buffer systems. The provided protocols for thermodynamic and kinetic solubility determination offer robust frameworks for obtaining reliable and reproducible data, thereby enhancing the quality and validity of scientific findings.

References

- Micheletti, R., Giudici, L., Turconi, M., & Donetti, A. (Year). 4-DAMP analogues reveal heterogeneity of M1 muscarinic receptors. Source.

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simul

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w

- Solubility, conductance, association and partition of some quaternary ammonium salts in organic solvent/w

-

CAS NO. 1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE. (n.d.). Local Pharma Guide. Retrieved from [Link]

- WO2020051153A1 - Muscarinic acetylcholine m1 receptor antagonists. (n.d.). Google Patents.

- Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. (Year). Source.

- Hydrodynamic properties of muscarinic acetylcholine receptors solubilized

-

Amines - ncert. (n.d.). NCERT. Retrieved from [Link]

-

4-Diphenylacetoxy-n-methylpiperidine | C20H23NO2 | CID 16051. (n.d.). PubChem. Retrieved from [Link]

-

The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

1952-15-4 | 4-DIPHENYLACETOXY-N-METHYLPIPERIDINE METHIODIDE. (n.d.). ChemIndex. Retrieved from [Link]

- Solvent miscibility and other d

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). michael-g-green.github.io. Retrieved from [Link]

-

Muscarinic Receptor Agonists and Antagonists. (n.d.). MDPI. Retrieved from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

- :Muscarinic Antagonists. (n.d.). Source.

-

Quetiapine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Source.

- Solvent Miscibility Table. (n.d.). Source.

-

Vapourtec-Solvent-Miscibility-Table.pdf. (n.d.). Vapourtec. Retrieved from [Link]

Sources

The Structural Elucidation of a Sterically Hindered Phenolic Mannich Base: A Technical Guide to the Crystal Structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the crystal structure of a notable phenolic Mannich base. While the primary compound of interest is 4-((Dimethylamino)methyl)-2,6-diisopropylphenol, a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic data reveals a lack of a published crystal structure for this specific molecule. However, a closely related analogue, 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, has been synthesized and its crystal structure meticulously determined.[1][2] This guide will therefore focus on the detailed crystallographic analysis of this di-tert-butyl analogue as a case study, offering valuable insights into the solid-state architecture of this class of compounds. The substitution of isopropyl groups with tert-butyl groups is expected to have a subtle influence on the crystal packing due to the increased steric bulk, a point of discussion within this guide.

Introduction: The Significance of Phenolic Mannich Bases

Phenolic Mannich bases are a versatile class of organic compounds synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a primary or secondary amine.[3][4] The resulting molecules incorporate a phenol, a secondary or tertiary amine, and a methylene bridge. This unique combination of functional groups imparts a range of interesting chemical and physical properties, leading to their investigation in diverse fields such as catalysis, material science, and medicinal chemistry.[5]

The compound at the core of our discussion, and its diisopropyl analogue, are characterized by a sterically hindered phenolic hydroxyl group, flanked by two bulky alkyl substituents. This structural motif is a hallmark of hindered phenol antioxidants, which are crucial in preventing oxidative degradation in various materials. The addition of the dimethylaminomethyl group at the para position introduces a basic nitrogen center, opening up possibilities for pH-responsive behavior, metal chelation, and further functionalization. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for correlating their structure with their macroscopic properties and for the rational design of new functional materials and therapeutics.

Molecular and Crystal Structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol

The crystal structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol (C₁₇H₂₉NO) was determined by single-crystal X-ray diffraction.[1][2] The crystallographic data provides a detailed picture of the molecular geometry and the intermolecular interactions that govern the crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol.[1][2]

| Parameter | Value |

| Chemical Formula | C₁₇H₂₉NO |

| Formula Weight | 263.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 28.731(9) |

| b (Å) | 8.912(3) |

| c (Å) | 16.112(5) |

| β (°) | 122.965(5) |

| Volume (ų) | 3461.4(19) |

| Z | 8 |

| Temperature (K) | 294(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.011 Mg/m³ |

| R-factor (%) | 4.4 |

| CCDC Deposition Number | 674525 |

Molecular Geometry and Conformation

The asymmetric unit of the crystal structure contains two independent molecules of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol.[1][2] The fundamental molecular structure consists of a central phenol ring substituted with two bulky tert-butyl groups at positions 2 and 6, and a dimethylaminomethyl group at position 4. The steric hindrance imposed by the tert-butyl groups influences the conformation of the molecule.

Caption: A 2D representation of the molecular structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol.

Crystal Packing and Intermolecular Interactions

The most significant intermolecular interaction governing the crystal packing is a weak O—H···N hydrogen bond.[1][2] This hydrogen bond forms between the phenolic hydroxyl group of one molecule and the nitrogen atom of the dimethylamino group of a neighboring molecule. The two independent molecules in the asymmetric unit are linked by this hydrogen bond. These pseudo-dimers then interact with a symmetry-related pair to form a tetrameric, crown-like arrangement around a twofold rotation axis.[1][2] This intricate hydrogen-bonding network is a key feature of the crystal structure and is crucial for the stability of the crystalline lattice.

Experimental Protocol for Crystal Structure Determination

The determination of a crystal structure is a meticulous process that involves several key stages, from crystal growth to data analysis. The following is a generalized, yet detailed, protocol based on standard crystallographic practices.

Synthesis and Crystallization

The synthesis of phenolic Mannich bases like 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is typically achieved via the Mannich reaction.[1] This one-pot synthesis involves the condensation of 2,6-di-tert-butylphenol, formaldehyde, and dimethylamine.

Protocol for Synthesis:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butylphenol in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of dimethylamine followed by an aqueous solution of formaldehyde. The order of addition may be varied.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Protocol for Crystallization:

High-quality single crystals are essential for X-ray diffraction analysis.

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate and ethanol).[1]

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is the most common and often successful method for growing single crystals.

-

Cooling: Alternatively, slowly cool the saturated solution. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.

-

Vapor Diffusion: Place a solution of the compound in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 294 K) to minimize thermal vibrations.[1][2] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

-

Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Discussion: Structure-Property Relationships and the Influence of Alkyl Substituents

The crystal structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol provides a solid foundation for understanding its physical and chemical properties. The formation of the tetrameric, crown-like structure through O—H···N hydrogen bonds will significantly influence its melting point, solubility, and solid-state reactivity.

A key consideration for researchers is the structural difference between the analyzed di-tert-butyl compound and the target diisopropyl compound. The tert-butyl groups are sterically more demanding than isopropyl groups. This difference in steric bulk would likely lead to variations in the crystal packing. It is plausible that this compound might adopt a different crystal system or space group, and the precise geometry of the hydrogen-bonded network could be altered. However, the fundamental O—H···N hydrogen bonding motif is expected to be preserved. A comparative crystallographic analysis of the two compounds, should the crystal structure of the diisopropyl analogue become available, would provide valuable insights into the subtle effects of steric hindrance on crystal engineering.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, a close analogue of this compound. The detailed analysis of its molecular geometry, crystal packing, and the governing intermolecular interactions, particularly the O—H···N hydrogen bonds, offers a valuable framework for understanding the solid-state behavior of this class of sterically hindered phenolic Mannich bases. The provided experimental protocols serve as a practical guide for researchers in the field. While the crystal structure of the diisopropyl variant remains to be determined, the insights gained from its di-tert-butyl counterpart are instrumental for the continued development and application of these versatile compounds in materials science and drug discovery.

References

-

Ayeni, A. O., Watkins, G. M., & Hosten, E. C. (2019). Synthesis, characterization and crystal structures of two new phenolic mannich bases. Bulletin of the Chemical Society of Ethiopia, 33(2), 341-348. [Link]

-

Ayeni, A. O., Watkins, G. M., & Hosten, E. C. (2019). Synthesis, characterization and crystal structures of two new phenolic Mannich bases. ResearchGate. [Link]

- Amanote Research. (n.d.). (PDF) Synthesis, Characterization and Crystal Structures of.

-

Li, Y., & Wang, J. (2008). 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(2), o215. [Link]

-

ResearchGate. (2007). (PDF) 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. [Link]

- Roman, G., Dascalu, M., & Rosca, I. (2024). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 2024, 1-10.

-

Gül, M., et al. (2014). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 886-890. [Link]

-

PubChem. (n.d.). Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. (2018, February 16). 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol. [Link]

-

PubChem. (n.d.). Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (n.d.). This compound(CAS# 4918-95-0). [Link]

-

PubChem. (n.d.). 4-[(Diethylamino)methyl]-2,6-bis(methylethyl)phenol. National Center for Biotechnology Information. [Link]

Sources

Unraveling the Molecular Interactions of 4-DAMP: A Theoretical and Computational Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate the molecular interactions of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R). Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key computational experiments, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. By integrating established protocols with field-proven insights, this guide serves as a comprehensive resource for understanding and predicting the binding affinity and selectivity of 4-DAMP and its analogs, thereby accelerating the rational design of novel therapeutics targeting the M3R.

Introduction: The Significance of 4-DAMP and the M3 Muscarinic Receptor

4-DAMP is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a particularly high affinity for the M3 subtype.[1] The M3 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system. Its activation by acetylcholine triggers a cascade of intracellular signaling events, leading to various physiological responses, including smooth muscle contraction and glandular secretion.[2] Consequently, M3R antagonists are of significant therapeutic interest for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3]

Understanding the precise molecular interactions between 4-DAMP and the M3R is paramount for the development of next-generation antagonists with improved selectivity and pharmacokinetic profiles. Theoretical and computational approaches offer a powerful lens through which to visualize and quantify these interactions at an atomic level, providing insights that are often inaccessible through experimental methods alone. This guide will systematically detail the application of these computational tools to the study of 4-DAMP.

Foundational Knowledge: Structural Insights into 4-DAMP and the M3 Receptor

A prerequisite for any meaningful computational study is a thorough understanding of the chemical and structural properties of both the ligand (4-DAMP) and its target receptor (M3R).

4-DAMP: Chemical Structure and Physicochemical Properties

4-DAMP is characterized by a diphenylacetoxy moiety linked to a methylated piperidine ring. Its quaternary ammonium group confers a permanent positive charge, which is a critical feature for its interaction with the M3R.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆INO₂ | [4] |

| Molecular Weight | 451.34 g/mol | [4] |

| IUPAC Name | (1-methylpiperidin-4-yl) 2,2-diphenylacetate;methiodide | [4] |

| Charge | +1 (Quaternary Amine) |

The M3 Muscarinic Receptor: A Structural Overview

The determination of the crystal structure of the rat M3 muscarinic acetylcholine receptor in complex with the antagonist tiotropium (PDB ID: 4DAJ) has been a landmark achievement in the field.[4][5] This high-resolution structure provides an invaluable template for computational studies, revealing the key amino acid residues that constitute the orthosteric binding pocket.

Molecular Docking: Predicting the Binding Pose of 4-DAMP

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This method is instrumental in elucidating the specific interactions that govern ligand recognition and binding affinity.

Rationale for Docking Studies

The primary objective of docking 4-DAMP into the M3R binding site is to generate a plausible 3D model of their interaction. This model allows for the identification of key intermolecular forces, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to the binding energy.

Experimental Protocol: A Step-by-Step Workflow

A typical molecular docking workflow for the 4-DAMP-M3R system is outlined below. The use of the M3R crystal structure (PDB: 4DAJ) is crucial for a structure-based approach.[4]

Figure 1: A generalized workflow for the molecular docking of 4-DAMP into the M3 muscarinic receptor.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[2] MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the assessment of binding stability.

The "Why" Behind MD Simulations

MD simulations of the 4-DAMP-M3R complex, embedded in a realistic lipid bilayer and solvated with water, can:

-

Assess the stability of the docked pose of 4-DAMP.

-

Identify subtle conformational changes in the receptor upon ligand binding.

-